benzyl 1H-indazole-3-carboxylate
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Overview
Description
Benzyl 1H-indazole-3-carboxylate is a type of synthetic cannabinoid . It is a part of the indazole family, which is a heterocyclic aromatic organic compound . Indazole derivatives are gaining attention in medicinal chemistry as they exhibit a wide range of biological properties .
Synthesis Analysis
The synthesis of 1H-indazoles has been a topic of interest in recent years. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles has also been reported .Molecular Structure Analysis
The molecular structure of this compound is similar to that of other indazole derivatives. It contains a bicyclic ring structure made up of a pyrazole ring and a benzene ring .Chemical Reactions Analysis
Indazole derivatives have been synthesized through various chemical reactions, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Mechanism of Action
While the specific mechanism of action for benzyl 1H-indazole-3-carboxylate is not mentioned in the retrieved papers, indazole derivatives are known to exhibit a wide range of biological activities. For instance, 3-amino-1H-indazole-1-carboxamides have shown antiproliferative activity, inhibiting cell growth of many neoplastic cell lines .
Safety and Hazards
Safety data sheets suggest that benzyl 1H-indazole-3-carboxylate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .
Future Directions
Indazole derivatives are drawing more and more attention in medicinal chemistry due to their diverse biological activities. Future research could focus on exploring the medicinal properties of benzyl 1H-indazole-3-carboxylate and other indazole derivatives for the treatment of various pathological conditions .
Properties
CAS No. |
194490-32-9 |
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Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
benzyl 1H-indazole-3-carboxylate |
InChI |
InChI=1S/C15H12N2O2/c18-15(19-10-11-6-2-1-3-7-11)14-12-8-4-5-9-13(12)16-17-14/h1-9H,10H2,(H,16,17) |
InChI Key |
OEPSWJRQAIUXME-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=NNC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=NNC3=CC=CC=C32 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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